6-((2-(tert-butylamino)-2-oxoethyl)thio)-5-cyano-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
CAS No.: 693230-27-2
Cat. No.: VC4229191
Molecular Formula: C24H25FN4O3S
Molecular Weight: 468.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 693230-27-2 |
|---|---|
| Molecular Formula | C24H25FN4O3S |
| Molecular Weight | 468.55 |
| IUPAC Name | 6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-cyano-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
| Standard InChI | InChI=1S/C24H25FN4O3S/c1-14-20(22(31)28-16-9-7-15(25)8-10-16)21(18-6-5-11-32-18)17(12-26)23(27-14)33-13-19(30)29-24(2,3)4/h5-11,21,27H,13H2,1-4H3,(H,28,31)(H,29,30) |
| Standard InChI Key | BURXZPYXGQSCKP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C(=C(N1)SCC(=O)NC(C)(C)C)C#N)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)F |
Introduction
6-((2-(tert-butylamino)-2-oxoethyl)thio)-5-cyano-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic molecule belonging to the class of dihydropyridines. These compounds are known for their diverse biological activities, including potential applications in pharmaceuticals. This specific compound features a unique combination of functional groups, such as a cyano group, a furan ring, and a tert-butylamino moiety, which contribute to its potential pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions. These reactions often require specific conditions, such as controlled temperature, appropriate solvents, and catalysts, to ensure high yields and purity of the final product. The general approach involves starting with simpler precursors and gradually building up the complex structure through a series of transformations.
Comparison with Similar Compounds
Other compounds in the dihydropyridine class have shown diverse biological activities, including cardiovascular effects and potential anticancer properties. For example, 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide shares similar structural features but differs in the fluorophenyl substitution and the presence of a furyl ring instead of a furan ring . These differences can significantly affect the compound's biological activity and pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume